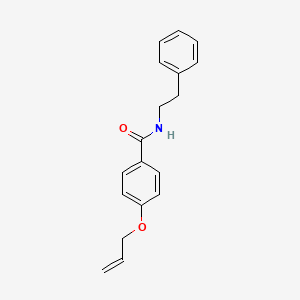

4-(allyloxy)-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-14-21-17-10-8-16(9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVFIXHIROUFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 4-(allyloxy)-N-(2-phenylethyl)benzamide lies in its combination of a 4-allyloxybenzamide core and a 2-phenylethylamide side chain. Key comparisons with structurally related compounds include:

Key Observations :

- The allyloxy group in the target compound differentiates it from analogs with alkoxy (e.g., propoxy in compound 8 ) or electron-donating groups (e.g., dimethylamino in ).

- The 2-phenylethylamide side chain enhances lipophilicity compared to pyridinyl or heterocyclic substituents (e.g., compounds 9–11 ).

Key Observations :

- Yields for benzamide analogs typically range from 79% to 89%, influenced by steric/electronic effects of substituents .

- The target compound’s synthesis likely parallels methods used for compounds 9–11 (), involving acylation under reflux conditions .

Pharmacological and Functional Comparison

Benzamide analogs exhibit diverse biological activities, modulated by substituents:

Key Observations :

- Pyridinyl-substituted benzamides (e.g., compound 1) show subtype-selective nAChR modulation , while thiourea derivatives (e.g., B3) exhibit antioxidant properties .

- The target compound’s 2-phenylethyl group may confer affinity for hydrophobic binding pockets in biological targets, similar to antiarrhythmic agents in .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(allyloxy)-N-(2-phenylethyl)benzamide?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Solvent choice : Dichloromethane (DCM) or acetonitrile are common for amide bond formation due to their polarity and inertness .

- Temperature : Reactions involving allyloxy groups may require low temperatures (0–5°C) to prevent premature decomposition of intermediates .

- Catalysts : Use of sodium carbonate or pivalate salts can enhance nucleophilic substitution efficiency in benzamide derivatives .

- Analytical monitoring : Thin-layer chromatography (TLC) and -NMR should be employed to track reaction progress and confirm intermediate purity .

Table 1 : Example reaction conditions for analogous benzamides:

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction temperature | 0–25°C | |

| Solvent | DCM, acetonitrile | |

| Reaction time | 4–24 hours |

Advanced: How can resonance and anomeric effects influence the stability of intermediates during synthesis?

Answer:

The allyloxy and benzamide moieties exhibit unique electronic effects:

- Resonance disruption : The nitrogen lone pair in N-alkoxy benzamides is partially delocalized into the allyloxy group, reducing conjugation with the carbonyl. This creates a pyramidalized sp³ nitrogen, increasing steric strain and reactivity .

- Anomeric stabilization : Interaction between the allyloxy lone pair and the σ* orbital of the adjacent N–O bond stabilizes intermediates but may lead to decomposition under heat. Differential scanning calorimetry (DSC) studies on similar compounds show decomposition thresholds at 120–150°C .

- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and maintain low temperatures during critical steps .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazard assessment : Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key hazards include mutagenicity (Ames II testing showed low but non-zero risk for similar anomeric amides) and thermal instability .

- PPE : Use nitrile gloves, lab coats, and fume hoods with face velocity >100 fpm.

- Waste disposal : Segregate halogenated solvents (e.g., DCM) and amide-containing waste per EPA guidelines .

Advanced: How can computational modeling predict the biological activity of this compound?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging the benzamide scaffold’s affinity for hydrophobic pockets .

- QSAR analysis : Correlate substituent effects (e.g., allyloxy vs. methoxy) with bioactivity using descriptors like logP and polar surface area .

- Validation : Cross-reference predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) for benzothiazole-containing analogs .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- -NMR : Look for characteristic peaks:

- Allyloxy protons: δ 4.5–5.5 ppm (split into doublets of doublets).

- Phenylethyl group: δ 7.2–7.4 ppm (aromatic protons) and δ 3.6–3.8 ppm (CH₂ adjacent to amide) .

- FT-IR : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and allyl ether C-O-C at ~1200 cm⁻¹ .

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ with <5 ppm error .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition may arise from differences in ATP concentrations .

- Metabolic stability : Use liver microsome assays to assess if discrepancies stem from rapid in vitro degradation .

- Structural analogs : Benchmark against compounds like N-(4-chlorophenethyl)-benzamide derivatives, where trifluoromethyl groups enhance potency but reduce solubility .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

- O-alkylation vs. N-alkylation : Competing reactions can occur at the amide nitrogen. Use bulky bases (e.g., NaH) to favor N-alkylation .

- Hydrolysis : Allyl ethers are prone to acid-catalyzed hydrolysis. Maintain anhydrous conditions and avoid protic solvents .

- Byproduct removal : Column chromatography with silica gel (hexane:EtOAc gradient) effectively separates unreacted starting materials .

Advanced: How does the allyloxy group influence pharmacokinetic properties?

Answer:

- Lipophilicity : The allyloxy group increases logP by ~0.5 units compared to methoxy analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic pathways : CYP3A4-mediated oxidation of the allyl group generates epoxide intermediates, which may require stabilization via deuterium substitution .

- In silico ADMET : Tools like SwissADME predict moderate blood-brain barrier penetration (BBB score: 0.8) and hepatic extraction ratio >0.5 .

Basic: How to scale up synthesis without compromising yield?

Answer:

- Batch vs. flow chemistry : For >100 mmol scales, flow systems improve heat dissipation and reduce side reactions in exothermic steps (e.g., acylation) .

- Workup optimization : Replace manual extractions with continuous liquid-liquid extraction (CLLE) for higher throughput .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins in lysates after compound treatment .

- Click chemistry probes : Introduce alkyne tags to the benzamide core for pull-down assays and fluorescence imaging .

- CRISPR knockouts : Use gene-edited cell lines (e.g., lacking COX-2) to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.